molecular formula C15H13Br2NOS B3125870 N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 329779-18-2

N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Cat. No.: B3125870
CAS No.: 329779-18-2
M. Wt: 415.1 g/mol
InChI Key: SINNZHLGDOKFRV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide (hereafter referred to as the target compound) is a brominated acetamide derivative featuring a sulfanyl linker between the acetamide backbone and a 4-bromophenyl group. Its structure includes two brominated aromatic rings: a 4-bromo-2-methylphenyl group attached to the amide nitrogen and a 4-bromophenyl group connected via a thioether (sulfanyl) bridge (InChIKey: ZOHXNXRGHUAGFE-UHFFFAOYSA-N, SMILES: BrC1C=CC(=CC=1)NC(CSC1C=CC(=CC=1)Br)=O) .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-bromophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NOS/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINNZHLGDOKFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190639
Record name N-(4-Bromo-2-methylphenyl)-2-[(4-bromophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329779-18-2
Record name N-(4-Bromo-2-methylphenyl)-2-[(4-bromophenyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-methylphenyl)-2-[(4-bromophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula C18H17Br2N2OSC_{18}H_{17}Br_2N_2OS. It features a bromo-substituted phenyl ring and a sulfanyl acetamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atoms enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, influencing various signaling pathways critical in tumor growth and infection responses.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains and fungi.

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit promising antimicrobial properties, particularly against Gram-positive bacteria and certain fungal species. For instance, compounds with similar structural motifs have shown significant inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and colon carcinoma (HCT-15) cells. The IC50 values suggest that the compound can effectively inhibit cell growth at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Bromine SubstitutionEnhances lipophilicity and binding
Sulfanyl GroupEssential for enzyme interaction
Methyl Group on Phenyl RingIncreases cytotoxicity in cancer cells

Research indicates that modifications to these structural features can significantly alter the compound's efficacy against microbial pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluating derivatives of similar compounds found that modifications in the phenyl ring led to enhanced antimicrobial properties against resistant strains of bacteria .
  • Cytotoxicity Assessment : A comparative analysis showed that compounds with a similar sulfur moiety exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as alternative therapeutic agents.
  • Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding modes of this compound with target proteins, supporting experimental findings regarding its mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Sulfanyl-Acetamide Motifs

VUAA-1 and OLC-12 (Orco Agonists)
  • Structure : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) share the sulfanyl-acetamide core but incorporate triazole and pyridine substituents instead of brominated phenyl groups.
  • Activity: These compounds are potent Orco (olfactory receptor co-receptor) agonists, critical for insect olfaction.
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Replaces the sulfanyl-linked 4-bromophenyl group with a thiophene (2-thienyl) moiety.
  • Activity : Demonstrates antimycobacterial activity against Mycobacterium tuberculosis, with IC₅₀ values in the micromolar range. This suggests that sulfur-containing acetamides can target microbial pathways, though the target compound’s substituents may alter specificity .

Brominated Phenyl Derivatives with Varied Pharmacophores

FPR Agonists (Pyridazinone Derivatives)
  • Structure: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide feature a pyridazinone ring instead of a sulfanyl group.
  • Activity: Act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils. The bromophenyl group enhances receptor binding, but the pyridazinone core is critical for activity, unlike the target compound’s thioether linkage .
AZ12216052 (mGlu Receptor Modulator)
  • Structure : 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide contains a benzyl-sulfanyl group and a branched alkyl substituent.
  • Activity: Exhibits anxiolytic effects via mGlu8 receptor modulation, though off-target effects are noted. This underscores the scaffold’s versatility in neurological applications, which remains unexplored for the target compound .

Heterocyclic Sulfanyl-Acetamides with Therapeutic Potential

Triazole-Based HIV-1 RT Inhibitors
  • Structure : N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide incorporates a triazole ring instead of a second bromophenyl group.
  • Activity: Inhibits HIV-1 reverse transcriptase (RT) via hydrogen bonding (N–H⋯S and C–H⋯N interactions).
Oxadiazole Derivatives (LOX and BChE Inhibitors)
  • Structure : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) replaces the bromophenyl group with an indole-oxadiazole system.
  • Activity : Shows inhibition of lipoxygenase (LOX, IC₅₀ = 12.3 µM) and butyrylcholinesterase (BChE, IC₅₀ = 18.7 µM). The indole-oxadiazole moiety contributes to dual enzymatic activity, unlike the target compound’s simpler structure .

Physicochemical and Structural Comparisons

Compound Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound 428.2 (estimated) 4-Bromo-2-methylphenyl, sulfanyl Unknown (structural focus)
VUAA-1 385.4 Triazole-pyridine Orco agonism
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 323.2 Thiophene Antimycobacterial
8t (LOX/BChE inhibitor) 428.5 Indole-oxadiazole LOX (IC₅₀ = 12.3 µM), BChE inhibition
AZ12216052 407.3 Benzyl-sulfanyl, butan-2-yl Anxiolytic (mGlu8 modulation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
Reactant of Route 2
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N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

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